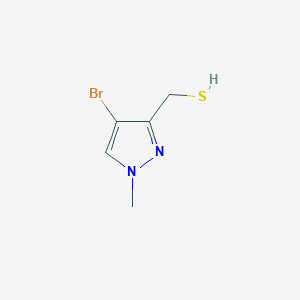
2-Amino-4-ethynylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-ethynylbenzonitrile is an aromatic nitrile compound with the molecular formula C9H6N2. It is known for its unique structure, which includes an amino group at the second position and an ethynyl group at the fourth position on the benzonitrile ring. This compound is commonly used as a starting material for the synthesis of various organic compounds and has been studied extensively for its physical, chemical, and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-ethynylbenzonitrile typically involves the reaction of 4-ethynylbenzonitrile with ammonia or an amine source under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where 4-iodobenzonitrile is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a base to form 4-ethynylbenzonitrile. This intermediate is then treated with ammonia to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-ethynylbenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-ethynylbenzaldehyde or 4-ethynylbenzoic acid.
Reduction: Formation of 2-amino-4-ethylbenzonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-4-ethynylbenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-Amino-4-ethynylbenzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethynyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-ethynylbenzoic acid
- 2-Amino-4-ethynylbenzaldehyde
- 2-Amino-4-ethynylbenzamide
Uniqueness
2-Amino-4-ethynylbenzonitrile is unique due to its combination of an amino group and an ethynyl group on the benzonitrile ring. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds. For example, the presence of the ethynyl group allows for unique π-π interactions and electronic effects that can influence the compound’s reactivity and biological activity .
Propiedades
Fórmula molecular |
C9H6N2 |
|---|---|
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
2-amino-4-ethynylbenzonitrile |
InChI |
InChI=1S/C9H6N2/c1-2-7-3-4-8(6-10)9(11)5-7/h1,3-5H,11H2 |
Clave InChI |
JADFUCBMQOMFAD-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=C(C=C1)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate](/img/structure/B13498027.png)
![9,9-Difluoro-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13498033.png)


![{[1-(Aminomethyl)-3,3-difluorocyclobutyl]methyl}(imino)methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13498045.png)

![Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate](/img/structure/B13498055.png)

![(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine](/img/structure/B13498064.png)

![N-[(5-bromofuran-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B13498078.png)
![2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide](/img/structure/B13498084.png)
![2-[3-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13498118.png)

